Cas no 83101-12-6 (4-(3-Hydroxypropyl)benzonitrile)

4-(3-Hydroxypropyl)benzonitrile structure
83101-12-6 structure
商品名:4-(3-Hydroxypropyl)benzonitrile
CAS番号:83101-12-6
MF:C10H11NO
メガワット:161.200442552567
MDL:MFCD09028771
CID:720145
PubChem ID:11084178

4-(3-Hydroxypropyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-(3-Hydroxypropyl)benzonitrile
    • 4-(3-Hydroxy-propyl)-benzonitrile
    • Benzonitrile,4-(3-hydroxypropyl)-
    • 4-(3-Hydroxypropyl)benzonitrile (ACI)
    • 3-(4-Cyanophenyl)-1-propanol
    • DB-075898
    • SCHEMBL81846
    • CS-W021991
    • 83101-12-6
    • DS-14851
    • MFCD09028771
    • DTXSID60454565
    • EN300-137482
    • SB38916
    • 4-(3hydroxypropyl)benzonitrile
    • DLSYBKFKTWXZMU-UHFFFAOYSA-N
    • AKOS005217797
    • 3-(4-cyanophenyl)propanol
    • MDL: MFCD09028771
    • インチ: 1S/C10H11NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2
    • InChIKey: DLSYBKFKTWXZMU-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=CC(CCCO)=CC=1

計算された属性

  • せいみつぶんしりょう: 161.08400
  • どういたいしつりょう: 161.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • PSA: 44.02000
  • LogP: 1.48318

4-(3-Hydroxypropyl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H31790-1g
4-(3-Hydroxypropyl)benzonitrile
83101-12-6 95%
1g
¥449.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068649-250mg
4-(3-Hydroxypropyl)benzonitrile
83101-12-6 98%
250mg
¥211.00 2024-07-28
abcr
AB438524-1g
4-(3-Hydroxypropyl)benzonitrile; .
83101-12-6
1g
€242.80 2025-02-27
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0511-100mg
4-(3-Hydroxy-propyl)-benzonitrile
83101-12-6 97%
100mg
¥830.67 2025-01-21
Enamine
EN300-137482-0.05g
4-(3-hydroxypropyl)benzonitrile
83101-12-6
0.05g
$41.0 2023-02-15
eNovation Chemicals LLC
Y1009202-5g
4-(3-Hydroxy-propyl)-benzonitrile
83101-12-6 95%
5g
$690 2024-07-28
Fluorochem
064624-250mg
4-(3-Hydroxypropyl)benzonitrile
83101-12-6 95%
250mg
£83.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H195210-250mg
4-(3-Hydroxypropyl)benzonitrile
83101-12-6 97%
250mg
¥453.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H195210-100mg
4-(3-Hydroxypropyl)benzonitrile
83101-12-6 97%
100mg
¥262.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H195210-25mg
4-(3-Hydroxypropyl)benzonitrile
83101-12-6 97%
25mg
¥113.90 2023-09-02

4-(3-Hydroxypropyl)benzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Potassium tert-butoxide Solvents: THF-d8 ;  17 h, rt
リファレンス
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis
Lunic, Danijela; et al, Angewandte Chemie, 2022, 61(43),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate Solvents: Dimethylformamide ;  rt → 70 °C; 4 h, 70 °C; 70 °C → rt
1.2 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  2 h, rt
2.1 Reagents: Bis(pinacolato)diborane Catalysts: Potassium tert-butoxide Solvents: THF-d8 ;  17 h, rt
リファレンス
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis
Lunic, Danijela; et al, Angewandte Chemie, 2022, 61(43),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  2 h, rt
2.1 Reagents: Bis(pinacolato)diborane Catalysts: Potassium tert-butoxide Solvents: THF-d8 ;  17 h, rt
リファレンス
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis
Lunic, Danijela; et al, Angewandte Chemie, 2022, 61(43),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine ,  Piperidine ;  75 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 atm, rt
3.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt
リファレンス
Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.
Sifferlen, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3857-3863

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Benzamidine derivatives with antimicrobial activity and their use as disinfecting or preservative medicine
, France, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt
リファレンス
Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.
Sifferlen, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3857-3863

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Compositions with antimicrobial activity containing benzoic acid derivatives and their use as disinfecting or preserving medicines
, France, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Ethanol ;  120 h, 80 °C
2.1 Reagents: Ammonium acetate ,  Oxygen Catalysts: (SP-5-41)-[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylen… Solvents: Xylene ;  2 h, 1 atm, 130 °C
リファレンス
Nitrile Synthesis by Aerobic Oxidation of Primary Amines and in situ Generated Imines from Aldehydes and Ammonium Salt with Grubbs Catalyst
Utsumi, Tatsuki; et al, Advanced Synthesis & Catalysis, 2020, 362(17), 3583-3588

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Catalysts: Stereoisomer of bromodicarbonyl[2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylp… ;  16 h, 140 °C
リファレンス
Manganese-catalyzed cross-coupling of primary alcohols with biomass-derived ethanol for upgrading to linear alcohols under solvent-free conditions
Shao, Zhihui ; et al, Environmental Chemistry Letters, 2023, 21(3), 1271-1279

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Oxygen Catalysts: (SP-5-41)-[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylen… Solvents: Xylene ;  2 h, 1 atm, 130 °C
リファレンス
Nitrile Synthesis by Aerobic Oxidation of Primary Amines and in situ Generated Imines from Aldehydes and Ammonium Salt with Grubbs Catalyst
Utsumi, Tatsuki; et al, Advanced Synthesis & Catalysis, 2020, 362(17), 3583-3588

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Toluene ;  12 h, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 18 h, rt
2.2 Reagents: Acetone Solvents: Water
リファレンス
Small, Potent, and Selective Diaryl Phosphonate Inhibitors for Urokinase-Type Plasminogen Activator with In Vivo Antimetastatic Properties
Joossens, Jurgen; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6638-6646

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Compositions with antimicrobial activity containing benzoic acid derivatives and their use as disinfecting or preserving medicines
, France, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Trifluorotoluene ;  overnight, rt
1.2 Solvents: Trifluorotoluene ;  4 h, 10 °C
リファレンス
Development of Photoredox Cross-Electrophile Coupling of Strained Heterocycles with Aryl Bromides Using High-Throughput Experimentation for Library Construction
Mori, Yukiko ; et al, Organic Letters, 2023, 25(30), 5569-5573

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt
リファレンス
Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.
Sifferlen, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3857-3863

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Benzamidine derivatives with antimicrobial activity and their use as disinfecting or preservative medicine
, France, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 atm, rt
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt
リファレンス
Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.
Sifferlen, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3857-3863

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Benzene
1.2 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
7-Substituted 5-Amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A Adenosine Receptor Antagonists: A Study on the Importance of Modifications at the Side Chain on the Activity and Solubility
Baraldi, Pier Giovanni; et al, Journal of Medicinal Chemistry, 2002, 45(1), 115-126

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Acetone Solvents: Water
リファレンス
Small, Potent, and Selective Diaryl Phosphonate Inhibitors for Urokinase-Type Plasminogen Activator with In Vivo Antimetastatic Properties
Joossens, Jurgen; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6638-6646

4-(3-Hydroxypropyl)benzonitrile Raw materials

4-(3-Hydroxypropyl)benzonitrile Preparation Products

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Amadis Chemical Company Limited
(CAS:83101-12-6)4-(3-Hydroxypropyl)benzonitrile
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清らかである:99%
はかる:5g
価格 ($):516.0